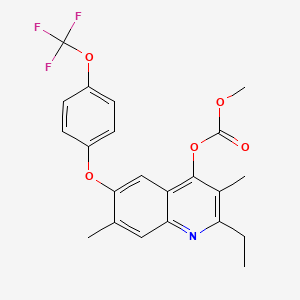![molecular formula C11H11N2O2- B1456518 methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 7546-52-3](/img/structure/B1456518.png)
methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is known for its role in various pharmacological applications.
作用機序
Target of Action
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a potent inhibitor of fibroblast growth factor receptor (FGFR1) . FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFR1 by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR1 by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in various cellular processes such as cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFR1 by this compound can lead to decreased cell proliferation and migration, as well as increased apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive FGFR1 signaling, such as certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by esterification One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its role in modulating biological pathways, particularly those involving FGFRs.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole derivatives: Indoles are structurally related and also possess significant pharmacological properties.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic framework and are studied for their biological activities.
Uniqueness
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is unique due to its specific substitution pattern and its potent activity as an FGFR inhibitor. This makes it a valuable compound for further development in medicinal chemistry and drug discovery.
特性
CAS番号 |
7546-52-3 |
|---|---|
分子式 |
C11H11N2O2- |
分子量 |
203.22 g/mol |
IUPAC名 |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-6(11(14)15)9-7(2)13-10-8(9)4-3-5-12-10/h3-6H,1-2H3,(H,12,13)(H,14,15)/p-1 |
InChIキー |
QKCVGPRJHCAYFL-UHFFFAOYSA-M |
SMILES |
CC1=C(C2=C(N1)N=CC=C2)CC(=O)OC |
正規SMILES |
CC1=C(C2=C(N1)N=CC=C2)C(C)C(=O)[O-] |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)




![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)
![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)

![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)

